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5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine Documentation Hub

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  • Product: 5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine
  • CAS: 851116-21-7

Core Science & Biosynthesis

Foundational

5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine chemical structure

Technical Whitepaper: 5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine Part 1: Executive Summary & Structural Logic The compound 5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine represents a "privileged structure" in m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine

Part 1: Executive Summary & Structural Logic

The compound 5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine represents a "privileged structure" in medicinal chemistry, specifically designed to target ATP-binding pockets in kinases (e.g., PI3K, mTOR) and bacterial enzymes.

Its architecture is a fusion of two critical functional domains:

  • The Warhead (1,3-benzoxazol-2-amine): A planar, bicyclic heteroaromatic system that functions as a bioisostere for the adenine ring of ATP. The 2-amino group and the ring nitrogen (N3) form a characteristic donor-acceptor motif essential for "hinge binding" within kinase active sites.

  • The Solubilizer (Morpholin-4-ylsulfonyl): Positioned at the C5 carbon, this moiety extends towards the solvent front. The sulfonyl group provides metabolic stability and hydrogen-bond acceptance, while the morpholine ring significantly lowers logP, improving oral bioavailability and aqueous solubility compared to purely aromatic analogs.

Part 2: Physicochemical Profile (Predicted)

The following data characterizes the molecule's suitability as a lead fragment in drug discovery.

PropertyValue (Est.)Significance
Molecular Formula C₁₁H₁₃N₃O₄SCore stoichiometry.
Molecular Weight 283.30 g/mol Fragment-like (<300 Da), ideal for FBDD (Fragment-Based Drug Discovery).
cLogP ~0.8 – 1.2Highly hydrophilic; suggests good aqueous solubility.
TPSA ~110 ŲHigh polar surface area; indicates strong H-bonding potential but potential blood-brain barrier (BBB) permeability challenges.
H-Bond Donors 2 (Primary Amine)Critical for hinge region interaction.
H-Bond Acceptors 6Includes sulfonyl oxygens and morpholine oxygen.
pKa (Base) ~3.5 (Benzoxazole)Weakly basic; likely neutral at physiological pH.

Part 3: Synthetic Architecture

To ensure regiospecificity and high yield, we utilize a convergent synthetic route . Direct sulfonation of the benzoxazole ring is discouraged due to competing electrophilic sites. Instead, the scaffold is constructed by cyclizing a pre-functionalized aminophenol precursor.

Protocol: The "Nitro-Reduction-Cyclization" Route

Reagents Required:

  • 4-Chloro-3-nitrobenzenesulfonyl chloride (Starting Material)

  • Morpholine[1][2][3]

  • Sodium Dithionite (Na₂S₂O₄) or H₂/Pd-C (Reducing Agent)

  • Cyanogen Bromide (CNBr)[4]

  • Potassium Hydroxide (KOH)

Step-by-Step Methodology:

  • Nucleophilic Substitution (Sulfonamide Formation):

    • Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride in DCM at 0°C.

    • Add Morpholine (1.1 eq) and TEA (1.2 eq) dropwise.

    • Mechanism:[1][4][5][6][7] The morpholine nitrogen attacks the sulfonyl sulfur, displacing chloride.

    • Outcome: 4-(4-chloro-3-nitrophenylsulfonyl)morpholine.

  • Hydrolysis & Reduction (Phenol Formation):

    • Reflux the intermediate in aqueous NaOH to convert the 4-chloro group to a 4-hydroxyl group (Nucleophilic Aromatic Substitution).

    • Reduce the nitro group to an amine using H₂/Pd-C in MeOH or Na₂S₂O₄ in EtOH/H₂O.

    • Outcome:2-Amino-4-(morpholin-4-ylsulfonyl)phenol . This is the critical intermediate.

  • Ring Closure (The CNBr Cyclization):

    • Setup: Suspend the aminophenol intermediate in a mixture of MeOH/H₂O.

    • Addition: Add Cyanogen Bromide (CNBr, 1.2 eq) portion-wise at 0–5°C. Caution: CNBr is highly toxic.

    • Reaction: Stir at room temperature for 4–6 hours.

    • Mechanism: The amino group attacks the nitrile carbon of CNBr, forming a guanidine-like intermediate. The adjacent phenolic oxygen then attacks the same carbon, displacing ammonia/bromide to close the oxazole ring.

    • Purification: Neutralize with NaHCO₃. The product precipitates as a solid. Recrystallize from Ethanol.

Visualizing the Workflow

Synthesis_Pathway Start 4-Chloro-3-nitro benzenesulfonyl chloride Step1 Step 1: Sulfonamide Formation (+ Morpholine, TEA) Start->Step1 Inter1 Intermediate A: 4-(4-Cl-3-nitro-sulfonyl)morpholine Step1->Inter1 Yield ~90% Step2 Step 2: Hydrolysis & Reduction (NaOH then H2/Pd-C) Inter1->Step2 Inter2 Intermediate B: 2-Amino-4-(morpholinosulfonyl)phenol Step2->Inter2 Regiospecific Step3 Step 3: Cyclization (+ Cyanogen Bromide) Inter2->Step3 Final Target: 5-(Morpholin-4-ylsulfonyl)- 1,3-benzoxazol-2-amine Step3->Final Ring Closure

Figure 1: Convergent synthesis pathway ensuring regiospecific placement of the sulfonyl moiety.

Part 4: Medicinal Chemistry Rationale (SAR)

Why synthesize this specific structure? The 2-amino-1,3-benzoxazole scaffold is a validated pharmacophore for kinase inhibition.

Mechanism of Action (Binding Mode):

  • Hinge Region Binding: The 2-amino group acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge region (e.g., Valine or Methionine residues). The N3 nitrogen of the oxazole ring acts as a Hydrogen Bond Acceptor (HBA) to the backbone amide NH.

  • Solvent Exposure: The 5-position substitution vectors the morpholine ring out of the deep hydrophobic pocket and towards the solvent interface. This improves the entropy of binding by displacing water molecules and enhances the drug's solubility profile.

Pharmacophore Map

Pharmacophore Benzoxazole Benzoxazole Core (Planar Scaffold) Amine 2-NH2 Group (H-Bond Donor) Benzoxazole->Amine N3 Ring Nitrogen (N3) (H-Bond Acceptor) Benzoxazole->N3 Sulfonyl Sulfonyl Linker (Rigid Spacer) Benzoxazole->Sulfonyl Hinge_CO Kinase Hinge (C=O) Amine->Hinge_CO H-Bond (Primary) Morpholine Morpholine Ring (Solubilizer/Solvent Front) Sulfonyl->Morpholine Solvent Solvent / Hydrophilic Pocket Morpholine->Solvent Hydrophilic Interaction Hinge_NH Kinase Hinge (NH) Hinge_NH->N3 H-Bond (Secondary)

Figure 2: Predicted binding mode of the target molecule within a generic kinase ATP-binding pocket.

Part 5: Analytical Validation

To certify the synthesis, the following analytical signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Benzoxazole Protons: Aromatic signals around 7.4–7.8 ppm (3H, m).

    • Amine Protons: Broad singlet around 7.5–8.0 ppm (2H, s, exchangeable with D₂O).

    • Morpholine Protons: Two distinct multiplets at 2.9 ppm (4H, N-CH₂) and 3.6 ppm (4H, O-CH₂).

  • Mass Spectrometry (ESI+):

    • Expect a strong molecular ion peak [M+H]⁺ at m/z 284.1 .

  • IR Spectroscopy:

    • Primary amine (NH₂) stretch: ~3300–3400 cm⁻¹.

    • Sulfonyl (O=S=O) stretch: ~1150 and 1350 cm⁻¹.

    • C=N (Oxazole) stretch: ~1620 cm⁻¹.

References

  • Temiz-Arpaci, O., et al. (2005).[2] "Synthesis and antimicrobial activity of some 5-[2-(morpholin-4-yl)acetamido]...benzoxazoles." Archiv der Pharmazie. Link

  • Cho, S. Y., et al. (2010).[8] "Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors."[8] Bioorganic & Medicinal Chemistry Letters. Link

  • Potts, K. T. (1984). "The Chemistry of Heterocyclic Compounds, Oxazoles." John Wiley & Sons.
  • Verma, G., et al. (2024).[9][10] "4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)phenyl Sulfate."[10] Molbank. Link

  • Organic Chemistry Portal. "Synthesis of Cyanamides from Cyanogen Bromide." (Mechanism validation). Link

Sources

Exploratory

2-Amino-1,3-Benzoxazole-5-Sulfonamide Scaffold: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Target Engagement

Executive Summary The 2-amino-1,3-benzoxazole-5-sulfonamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry, primarily recognized for its potent inhibitory activity against metalloenzymes, mos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-1,3-benzoxazole-5-sulfonamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry, primarily recognized for its potent inhibitory activity against metalloenzymes, most notably Carbonic Anhydrases (CAs). By combining the bioisosteric versatility of the benzoxazole ring with the zinc-binding capabilities of a primary sulfonamide, this scaffold serves as a critical building block for developing targeted therapeutics in oncology (tumor hypoxia), ophthalmology (glaucoma), and infectious diseases (antimicrobial resistance).

This whitepaper provides an in-depth analysis of the scaffold’s structural properties, mechanistic grounding in enzyme inhibition, and validated synthetic methodologies, designed to serve researchers and drug development professionals.

Physicochemical & Structural Properties

The pharmacological efficacy of 2-amino-1,3-benzoxazole-5-sulfonamide is rooted in its dual-pharmacophore nature. The benzoxazole core acts as a rigid, planar, and lipophilic anchor that readily engages in


 stacking and hydrophobic interactions within enzyme binding pockets. Conversely, the 5-sulfonamide group  provides a highly polar, hydrogen-bonding network capable of coordinating with transition metals [1].
Table 1: Quantitative Physicochemical Data
PropertyValuePharmacological Implication
Molecular Formula

Optimal low-molecular-weight building block.
Molecular Weight 213.21 g/mol High ligand efficiency (LE) when derivatized.
Monoisotopic Mass 213.0208 DaPrecise identification in LC-MS workflows.
H-Bond Donors 2 (

,

)
Facilitates target-specific binding networks.
H-Bond Acceptors 5 (N, O,

)
Enhances aqueous solubility and target affinity.
Topological Polar Surface Area ~108

Favorable for systemic distribution; limits BBB penetration.

Mechanistic Grounding: Carbonic Anhydrase Inhibition

The most prominent application of this scaffold is the competitive inhibition of human Carbonic Anhydrase (hCA) isoforms. CAs are zinc-dependent metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (


).
Mechanism of Action (Causality of Binding)

The primary sulfonamide group (


) acts as a specialized Zinc-Binding Group (ZBG). At physiological pH, the sulfonamide is deprotonated to its anionic form (

). This anion acts as a strong Lewis base, coordinating directly with the active site

ion [2].
  • Displacement : The sulfonamide anion displaces the zinc-bound water/hydroxide molecule, which is the catalytically active nucleophile in the enzyme.

  • Anchoring : The benzoxazole ring extends into the hydrophobic half of the CA active site, stabilizing the complex via van der Waals forces and

    
     stacking with residues such as Val121, Phe131, and Leu198.
    
  • Selectivity : Derivatization at the 2-amino position allows researchers to tailor the molecule's "tail" to interact with the variable hydrophilic/hydrophobic rims of different CA isoforms (e.g., targeting tumor-associated CA IX over off-target cytosolic CA II) [3].

CABinding A 2-amino-1,3-benzoxazole -5-sulfonamide B CA Active Site (Hydrophobic Pocket) A->B Benzoxazole Ring (pi-pi stacking) C Zinc Ion (Zn2+) A->C Sulfonamide Anion (Coordinate Covalent Bond) D Catalytic Inhibition (Tumor Starvation/Apoptosis) B->D Blocks CO2 Hydration C->D Displaces Bound H2O

Fig 1: Logical relationship of 2-amino-1,3-benzoxazole-5-sulfonamide binding to Carbonic Anhydrase.

Table 2: Representative Inhibition Profile ( ) for Benzoxazole Sulfonamides

Note: Values represent baseline affinities for the core scaffold prior to extensive tail-approach derivatization.

Target IsoformLocalizationClinical RelevanceBaseline

Range (nM)
hCA I CytosolicOff-target> 5,000 nM
hCA II CytosolicGlaucoma, Edema10 - 50 nM
hCA IX TransmembraneSolid Tumors (Hypoxia)5 - 25 nM
hCA XII TransmembraneCancer, Chemoresistance10 - 40 nM

Synthetic Methodologies & Experimental Protocols

The construction of the 2-amino-1,3-benzoxazole-5-sulfonamide core is typically achieved via the cyclodesulfurization or direct condensation of an o-aminophenol derivative. The protocol below outlines a highly efficient, self-validating synthesis utilizing Cyanogen Bromide (BrCN) [4].

Protocol: Synthesis of 2-amino-1,3-benzoxazole-5-sulfonamide

Objective : To construct the benzoxazole core via the cyclization of 3-amino-4-hydroxybenzenesulfonamide.

Materials :

  • 3-amino-4-hydroxybenzenesulfonamide (1.0 eq)

  • Cyanogen bromide (BrCN) (1.2 eq)

  • Sodium bicarbonate (

    
    ) (1.5 eq)
    
  • Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Procedure & Causality :

  • Precursor Solvation : Dissolve 1.0 eq of 3-amino-4-hydroxybenzenesulfonamide in a 1:1 mixture of methanol and water.

    • Causality: The biphasic-like polarity of the mixed solvent system ensures the complete dissolution of both the organic precursor (methanol-soluble) and the inorganic base (water-soluble), creating a homogenous reaction environment.

  • Base Addition : Add 1.5 eq of

    
     to the solution and stir at room temperature for 15 minutes.
    
    • Causality:

      
       acts as a mild acid scavenger. It neutralizes the hydrobromic acid (HBr) generated during the subsequent cyclization. Without this base, HBr would protonate the primary amine, rendering it non-nucleophilic and stalling the reaction.
      
  • Electrophile Introduction : Slowly add 1.2 eq of BrCN dropwise to the reaction mixture, maintaining the temperature at 0-5°C using an ice bath.

    • Causality: BrCN is highly reactive. Low temperatures control the initial exothermic nucleophilic attack of the amine onto the electrophilic cyano carbon, preventing the formation of dark, insoluble polymeric byproducts [5].

  • Thermal Ring Closure : Remove the ice bath and heat the mixture to reflux (~65°C) for 2-4 hours. Monitor via TLC.

    • Causality: Elevated thermal energy overcomes the activation barrier for the intramolecular cyclization. The adjacent hydroxyl group attacks the intermediate cyanamide, expelling a proton and finalizing the stable, aromatic benzoxazole ring.

  • Isolation : Cool the mixture, concentrate under reduced pressure to remove methanol, and precipitate the product in ice water. Filter, wash with cold water, and recrystallize from ethanol to yield the pure scaffold.

Synthesis S1 Starting Material: 3-amino-4-hydroxybenzenesulfonamide S2 Cyanogen Bromide (BrCN) in MeOH/H2O S1->S2 Base catalyst (NaHCO3), Room Temp to Reflux S3 Intermediate: 2-amino-1,3-benzoxazole-5-sulfonamide S2->S3 Cyclization (Ring closure) S4 Derivatization: Aldehydes/Acetophenones S3->S4 Schiff base formation or Multicomponent rxn S5 Final Hybrid Compounds (CA Inhibitors) S4->S5 Target diversification

Fig 2: Step-by-step synthesis workflow of 2-amino-1,3-benzoxazole-5-sulfonamide derivatives.

Biological Applications Beyond CA Inhibition

While predominantly utilized for CA inhibition, the 2-amino group of this scaffold allows for facile derivatization into Schiff bases or Mannich bases, which exhibit broad-spectrum antimicrobial and antibacterial properties .

By condensing the 2-amino group with various aromatic aldehydes, researchers can synthesize hybrid compounds that disrupt bacterial cell wall synthesis or inhibit bacterial DNA gyrase. The lipophilicity of the added aromatic rings enhances the compound's ability to penetrate the lipid-rich cell walls of Gram-positive bacteria (such as Staphylococcus aureus), while the sulfonamide group acts as a competitive inhibitor of dihydropteroate synthase, starving the bacteria of essential folate [3].

References

  • PubChemLite - 2-amino-1,3-benzoxazole-5-sulfonamide (C7H7N3O3S) . PubChem Database. URL:[Link]

  • Carbonic Anhydrase II complexed with benzene sulfonamide MB11-689A (6OUJ) . RCSB Protein Data Bank. URL:[Link]

  • One Pot Synthesis, Antimicrobial and In Silico Molecular Docking Study of 1,3-Benzoxazole-5-Sulfonamide Derivatives . Longdom Publishing. URL:[Link]

  • Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C . Bentham Science Publishers. URL:[Link]

Foundational

The Structure-Activity Relationship of Sulfonyl Benzoxazole Amines: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, often referred to as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, often referred to as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2][3] This versatile core is found in numerous natural products and synthetic compounds with significant therapeutic potential.[2][3] Among the various classes of benzoxazole derivatives, sulfonyl benzoxazole amines have emerged as a particularly promising group, demonstrating a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5][6][7]

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of sulfonyl benzoxazole amines. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, biological evaluation, and the critical interplay between the chemical structure and biological function of these compounds. By understanding the nuanced effects of structural modifications on activity, this guide aims to facilitate the rational design of novel, potent, and selective therapeutic agents based on the sulfonyl benzoxazole amine scaffold.

Chapter 1: The Sulfonyl Benzoxazole Amine Scaffold: Core Chemistry and Synthesis

Physicochemical Properties

The benzoxazole ring system, an aromatic organic compound with the chemical formula C₇H₅NO, is formed by the fusion of a benzene ring and an oxazole ring.[2][3] This planar structure is essentially neutral and possesses aromatic properties.[3] The incorporation of a sulfonamide group introduces a key hydrogen bond donor and acceptor, significantly influencing the molecule's polarity, solubility, and ability to interact with biological macromolecules.

General Synthetic Strategies

The synthesis of sulfonyl benzoxazole amines typically involves a two-step process: the formation of the 2-aminobenzoxazole core, followed by the sulfonylation of the exocyclic amine.

Synthesis of the 2-Aminobenzoxazole Core: A common and efficient method for constructing the 2-aminobenzoxazole core is the reaction of an appropriately substituted o-aminophenol with a cyanating agent. One such method utilizes the non-hazardous N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O).[8][9] The reaction proceeds via an initial Lewis acid activation of the cyanating agent, followed by nucleophilic attack of the amino group of the o-aminophenol, and subsequent cyclization.[8][9]

Sulfonylation of the 2-Aminobenzoxazole: The resulting 2-aminobenzoxazole can then be sulfonylated using a variety of sulfonyl chlorides in the presence of a base, such as pyridine.[1] The choice of sulfonyl chloride is a critical step in diversifying the final compounds and exploring the SAR.

Experimental Protocol: Synthesis of 4-amino-N-(1,3-benzoxazol-2-yl)benzenesulfonamide

The following protocol is a representative example of the synthesis of a sulfonyl benzoxazole amine derivative.[1]

Step 1: Synthesis of 2-Aminobenzoxazole

  • This step is not detailed in the provided source, but a general method involves reacting o-aminophenol with a cyanating agent.[8][9][10]

Step 2: Synthesis of N-[4-(1,3-benzoxazol-2-ylsulfamoyl)phenyl]acetamide

  • Dissolve 2-aminobenzoxazole (5 mmol) in dry pyridine in a 250 ml round-bottom flask.

  • To this solution, add p-acetamidobenzenesulfonyl chloride (5 mmol).

  • Reflux the mixture over a water bath for 2 hours.

  • While still hot, pour the reaction mixture into crushed ice.

  • Filter the resulting precipitate and recrystallize from ethanol to obtain the intermediate, N-[4-(1,3-benzoxazol-2-ylsulfamoyl)phenyl]acetamide.

Step 3: Hydrolysis to 4-amino-N-(1,3-benzoxazol-2-yl)benzenesulfonamide

  • The intermediate from Step 2 is hydrolyzed to yield the final product. The specific conditions for hydrolysis are not detailed in the provided source but typically involve acidic or basic conditions.

Visualization of a General Synthetic Workflow

G aminophenol o-Aminophenol aminobenzoxazole 2-Aminobenzoxazole aminophenol->aminobenzoxazole Cyclization cyanating_agent Cyanating Agent (e.g., NCTS) cyanating_agent->aminobenzoxazole final_product Sulfonyl Benzoxazole Amine aminobenzoxazole->final_product Sulfonylation sulfonyl_chloride Ar-SO2Cl sulfonyl_chloride->final_product

Caption: General synthetic route to sulfonyl benzoxazole amines.

Chapter 2: Biological Activities and Therapeutic Targets

Broad-Spectrum Biological Profile

Benzoxazole derivatives, including sulfonyl benzoxazole amines, exhibit a remarkable range of pharmacological activities.[2] These include:

  • Anti-inflammatory activity: Several studies have reported the anti-inflammatory potential of these compounds, with some exhibiting COX-2 inhibitory effects.[1]

  • Antimicrobial activity: They have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal species.[4][11][12]

  • Anticancer activity: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][6][7]

  • Anticonvulsant and CNS activity: Some benzoxazoles have been investigated for their effects on the central nervous system, including anticonvulsant and antidepressant-like activities.[3][13]

  • Other activities: The benzoxazole scaffold has also been associated with anti-diabetic, antioxidant, and anti-HIV-1 reverse transcriptase inhibitory activities.[1][14]

Known Molecular Targets and Mechanisms of Action

The diverse biological activities of sulfonyl benzoxazole amines stem from their interaction with various molecular targets. While the precise mechanism is not always fully elucidated, some key targets have been identified:

  • Enzymes: Cyclooxygenases (COX-1 and COX-2) are targets for the anti-inflammatory activity of some derivatives.[1] DNA gyrase has been identified as a potential target for the antibacterial effects of certain novel sulfonylamido benzoxazoles.[4]

  • Receptors: Some benzoxazole derivatives have been developed as melatonin receptor agonists.[15]

Signaling Pathway: DNA Gyrase Inhibition in Bacteria

G cluster_drug Sulfonyl Benzoxazole Amine cluster_bacteria Bacterial Cell drug Compound gyrase DNA Gyrase drug->gyrase Binds to & Inhibits dna_supercoiling DNA Supercoiling gyrase->dna_supercoiling Catalyzes dna_replication DNA Replication dna_supercoiling->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

Caption: Mechanism of antibacterial action via DNA gyrase inhibition.

Chapter 3: Decoding the Structure-Activity Relationship (SAR)

The biological activity of sulfonyl benzoxazole amines can be finely tuned by modifying three key structural components: the benzoxazole core, the sulfonamide linker, and the terminal amine substituents.

The Benzoxazole Core: The Anchor for Activity

The benzoxazole nucleus serves as the fundamental scaffold for these compounds. Substitutions on the benzene ring of this core can significantly impact activity. For instance, in a series of antimicrobial sulfonylamido benzoxazole derivatives, the nature and position of substituents on the benzoxazole ring were found to influence their potency.

The Sulfonamide Linker: A Critical Modulator

The sulfonamide group is not merely a linker but plays a crucial role in the pharmacophore. Its hydrogen bonding capabilities are often essential for binding to the active site of target proteins. The geometry and flexibility of the sulfonamide linker can dictate the overall conformation of the molecule and its ability to fit into a binding pocket.

The Terminal Phenyl Ring and its Substituents: Tuning Potency and Selectivity

The aromatic ring attached to the sulfonyl group provides a large surface for interaction and allows for a wide range of substitutions to modulate the electronic and steric properties of the molecule.

  • Electron-withdrawing vs. Electron-donating groups: The electronic nature of substituents on the terminal phenyl ring can drastically alter the biological activity. For example, in a study of sulfonyl benzoxazole amines with anti-inflammatory activity, the presence of an amino group on the phenyl ring was found to be important.[1]

  • Steric hindrance: The size and position of substituents can influence binding affinity. Bulky groups may enhance binding through van der Waals interactions but can also cause steric clashes that reduce activity.

Quantitative SAR (QSAR) Insights

To illustrate the SAR principles, the following table summarizes the anti-inflammatory activity of a series of 4-amino-N-(1,3-benzoxazol-2-yl)benzenesulfonamide derivatives.

Compound IDR-group on Terminal Phenyl RingAnti-inflammatory Activity (% inhibition)
Standard Celecoxib74.5
XIII₄ -H56.5
XIII₅ 2-Cl61.2
XIII₆ 4-Cl65.8
XIII₇ 2-NO₂59.5
XIII₈ 4-NO₂63.5
XIII₉ 4-OCH₃68.2
XIII₁₀ 4-OH70.5
Data adapted from Der Pharma Chemica, 2013, 5(1):267-276.[1]

From this data, we can infer that electron-donating groups like hydroxyl (-OH) and methoxy (-OCH₃) at the para-position of the terminal phenyl ring enhance anti-inflammatory activity, approaching the efficacy of the standard drug Celecoxib.

Chapter 4: Experimental Protocols for Biological Evaluation

In Vitro and In Vivo Assays for Activity Screening

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Method (Anti-inflammatory) [1]

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of new compounds.

  • Animal Model: Use healthy adult Wistar rats, fasted overnight before the experiment.

  • Compound Administration: Administer the test compounds (e.g., 30 mg/kg body weight) and a standard anti-inflammatory drug (e.g., Celecoxib) orally or intraperitoneally. A control group receives only the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject a 0.1 ml of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmograph at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

In Silico Approaches to SAR Analysis

Molecular docking is a powerful computational tool used to predict the binding mode of a ligand to its target protein and to rationalize the observed SAR.

Conceptual Workflow for a Molecular Docking Study:

G start Start: Series of Sulfonyl Benzoxazole Amines ligand_prep Prepare Ligand Structures (3D Conformations) start->ligand_prep protein_prep Prepare Protein Target (e.g., DNA Gyrase) docking Molecular Docking Simulation protein_prep->docking ligand_prep->docking analysis Analyze Binding Modes & Calculate Binding Energies docking->analysis sar_rationalization Rationalize SAR Data analysis->sar_rationalization end End: Refined Pharmacophore Model sar_rationalization->end

Caption: A conceptual workflow for a computational SAR study.

Conclusion and Future Directions

The sulfonyl benzoxazole amine scaffold represents a highly promising platform for the development of new therapeutic agents. The key SAR takeaways for the rational design of these compounds are:

  • The benzoxazole core is a critical anchor for biological activity.

  • The sulfonamide linker is essential for target interaction, and its geometry is a key design consideration.

  • Substitutions on the terminal phenyl ring provide a powerful means to fine-tune potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key directions:

  • Exploration of Novel Substitutions: The synthesis and evaluation of new analogs with diverse substitution patterns will continue to expand the SAR knowledge base.

  • Investigation of New Therapeutic Applications: The broad biological activity profile of this scaffold suggests that it may have potential in other disease areas not yet fully explored.

  • Advanced Computational Methods: The use of more sophisticated computational techniques, such as molecular dynamics simulations and free energy calculations, can provide a more dynamic and accurate picture of ligand-target interactions, further enhancing rational drug design.

By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of sulfonyl benzoxazole amines can be realized.

References

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances.
  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide deriv
  • Synthesis of some novel benzoxazole derivatives and their antimicrobial activity. (2011). Der Pharmacia Lettre.
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.).
  • Novel Sulfonylamido Benzoxazole Derivatives: Synthesis, Characterisation, Molecular Docking, DFT, and Antimicrobial Activity Investig
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega.
  • Synthesis and Characterization of Some Benzoxazole Derivatives. (2025).
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Journal of Drug Delivery and Therapeutics.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). Journal of Drug Delivery and Therapeutics.
  • Biological activities of benzoxazole and its derivatives. (n.d.).
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
  • Structure activity relationship of the synthesized compounds. (n.d.).
  • Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. (2023). Frontiers in Chemistry.
  • Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. (2022). MDPI.
  • Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. (2004). PubMed.
  • Structure activity relationship of benzoxazole derivatives. (n.d.).
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019).
  • Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Protocols for the Cyclization of 2-Amino-4-(morpholinosulfonyl)phenol

This Application Note is structured to guide researchers through the strategic cyclization of 2-amino-4-(morpholinosulfonyl)phenol , a specialized scaffold often utilized in the development of kinase inhibitors and antim...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the strategic cyclization of 2-amino-4-(morpholinosulfonyl)phenol , a specialized scaffold often utilized in the development of kinase inhibitors and antimicrobial agents.

Executive Summary & Chemical Logic

The cyclization of 2-amino-4-(morpholinosulfonyl)phenol is the critical gateway to accessing 5-(morpholinosulfonyl)benzo[d]oxazole derivatives. This transformation is chemically distinct from standard aminophenol cyclizations due to the electronic and steric influence of the para-morpholinosulfonyl group.

Mechanistic Insight

The sulfonyl moiety at position 4 (relative to the phenol) exerts a strong electron-withdrawing effect (EWG). This reduces the nucleophilicity of the adjacent amino group (position 2), often making standard condensation reactions sluggish. Furthermore, the morpholine ring adds steric bulk and alters solubility profiles, necessitating the use of polar aprotic solvents (DMF, DMSO) or high-boiling alcohols for optimal conversion.

Regiochemistry Note: Cyclization of 2-amino-4-substituted phenols yields 5-substituted benzoxazoles . The carbon originally at position 4 of the phenol becomes position 5 in the benzoxazole ring system (following IUPAC numbering where O=1, N=3).

Reaction Landscape Visualization

The following diagram illustrates the three primary synthetic pathways available for this substrate, determined by the desired functionality at the C2 position of the benzoxazole ring.

ReactionLandscape SM 2-Amino-4-(morpholinosulfonyl)phenol (Starting Material) Prod_Aryl 2-Aryl-5-(morpholinosulfonyl) benzo[d]oxazole SM->Prod_Aryl Path A: Aldehyde + Oxidant (Na2S2O5) Prod_H 5-(Morpholinosulfonyl) benzo[d]oxazole (Parent) SM->Prod_H Path B: Triethyl Orthoformate (TEOF) Prod_One 5-(Morpholinosulfonyl) benzo[d]oxazol-2(3H)-one SM->Prod_One Path C: CDI or Phosgene Equiv.

Figure 1: Divergent synthetic pathways for the morpholinosulfonyl-phenol scaffold.

Detailed Experimental Protocols

Protocol A: Oxidative Cyclization with Aldehydes (The "Versatile" Route)

Target: 2-Substituted-5-(morpholinosulfonyl)benzoxazoles Scope: Ideal for generating SAR libraries with various aryl/heteroaryl aldehydes.

Rationale: Direct condensation of electron-deficient aminophenols with carboxylic acids often requires harsh conditions (PPA, 150°C+). The oxidative cyclization of Schiff bases formed in situ from aldehydes is milder and tolerates the sulfonamide moiety better. Sodium metabisulfite (Na₂S₂O₅) acts as a dual-role reagent: it facilitates the formation of the Schiff base and mediates the oxidative ring closure.

Materials:

  • 2-Amino-4-(morpholinosulfonyl)phenol (1.0 equiv)

  • Aryl Aldehyde (1.1 equiv)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv)

  • Solvent: DMF or DMSO (0.2 M concentration)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aminophenol (1.0 equiv) and the aldehyde (1.1 equiv) in DMF.

  • Activation: Add Na₂S₂O₅ (1.2 equiv) in a single portion.

  • Reaction: Heat the mixture to 100–120°C for 4–6 hours. Monitor by TLC or LC-MS. The intermediate Schiff base (imine) may be observed early in the reaction before converting to the cyclized product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (10x reaction volume). The product typically precipitates as a solid due to the hydrophobic nature of the benzoxazole core.

    • Filter the precipitate and wash copiously with water to remove inorganic salts and residual DMF.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Cyclization with Orthoesters (The "Core" Route)

Target: 5-(Morpholinosulfonyl)benzo[d]oxazole (C2-unsubstituted) or C2-Alkyl derivatives. Scope: Synthesis of the parent scaffold or methyl/ethyl derivatives.

Rationale: Orthoesters are powerful electrophiles that react rapidly with 2-aminophenols. This method is often solvent-free or uses the orthoester as the solvent, driving the equilibrium by distilling off the alcohol byproduct.

Materials:

  • 2-Amino-4-(morpholinosulfonyl)phenol (1.0 equiv)

  • Triethyl Orthoformate (TEOF) (5–10 equiv)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)

Step-by-Step Methodology:

  • Charge: Suspend the aminophenol and pTSA in TEOF.

  • Reaction: Heat the mixture to reflux (146°C for TEOF) for 3–5 hours.

    • Note: A distillation head can be attached to remove ethanol as it forms, pushing the reaction to completion.

  • Monitoring: The suspension usually clears to a solution as the starting material is consumed and the more soluble benzoxazole forms.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove excess TEOF.

    • The residue is often a solid. Triturate with cold diethyl ether or hexanes to induce crystallization.

  • Validation: Check 1H NMR for the characteristic C2-H singlet around 8.0–8.5 ppm.

Protocol C: Carbonylation to Benzoxazolones

Target: 5-(Morpholinosulfonyl)benzo[d]oxazol-2(3H)-one Scope: Creating a hydrogen-bond donor/acceptor motif at C2.

Rationale: Carbonyldiimidazole (CDI) is a safer alternative to phosgene for inserting the carbonyl unit. The reaction proceeds through an intermediate urea/carbamate which cyclizes.

Materials:

  • 2-Amino-4-(morpholinosulfonyl)phenol (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv)

  • Solvent: Dry THF or Dioxane.

Step-by-Step Methodology:

  • Charge: Dissolve the aminophenol in anhydrous THF (0.1 M) under Nitrogen/Argon.

  • Addition: Add CDI (1.5 equiv) portion-wise at room temperature. (Caution: CO₂ evolution).

  • Reaction: Stir at room temperature for 1 hour, then reflux for 2–4 hours to ensure complete cyclization.

  • Work-up:

    • Evaporate the solvent.

    • Redissolve in EtOAc and wash with 1N HCl (to remove imidazole byproduct) and brine.

    • Dry over Na₂SO₄ and concentrate.[1]

Data Summary & Troubleshooting

Comparative Efficiency Table
ParameterProtocol A (Aldehyde)Protocol B (TEOF)Protocol C (CDI)
Product Type 2-Aryl/Heteroaryl2-H or 2-Alkyl2-One (Cyclic Carbamate)
Reaction Temp 100–120°C140–150°C (Reflux)65°C (Reflux)
Typical Yield 75–85%85–95%80–90%
Purification Precipitation/Recryst.[1]TriturationExtraction/Column
Key Challenge Bisulfite removalExcess reagent removalMoisture sensitivity
Troubleshooting Guide
  • Low Conversion (Protocol A): If the electron-withdrawing sulfonyl group makes the amine too sluggish, add 5 mol% Yb(OTf)₃ or InCl₃ as a Lewis acid catalyst to activate the aldehyde.

  • Solubility Issues: The morpholinosulfonyl group can make the molecule lipophilic but the phenol/amine are polar. If the starting material does not dissolve in refluxing TEOF (Protocol B), add a co-solvent like Dioxane .

  • Regioisomer Purity: These protocols are regioselective by nature (intramolecular cyclization). However, ensure the starting material is free of the 2-nitro precursor, as reduction intermediates can sometimes interfere.

Workflow Visualization (Protocol A)

ProtocolA_Workflow Step1 Dissolve Aminophenol + Aldehyde in DMF (0.2 M) Step2 Add Na2S2O5 (1.2 equiv) (Oxidant/Promoter) Step1->Step2 Step3 Heat to 110°C (4-6 Hours) Step2->Step3 Step4 Quench in Ice Water (Precipitation) Step3->Step4 Step5 Filter & Wash (Remove DMF/Salts) Step4->Step5

Figure 2: Operational workflow for the oxidative cyclization using Sodium Metabisulfite.

References

  • General Oxidative Cyclization (Na2S2O5)

    • Title: A Simple and Efficient Synthesis of 2-Substituted Benzoxazoles and Benzothiazoles.[2]

    • Source:Synlett (2009).
  • Orthoester Cyclization Methodology

    • Title: The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole deriv
    • Source:Organic Letters (2012).
    • URL:[Link]

  • CDI Mediated Cyclization

    • Title: One-pot synthesis of benzoxazolones
    • Source:Tetrahedron Letters (General methodology reference).
    • URL:[Link]

  • Properties of Sulfonyl-Benzoxazoles

    • Title: Synthesis and Biological Evaluation of Benzoxazole Derivatives as Potential Antimicrobial Agents.[3]

    • Source:Journal of Heterocyclic Chemistry (2018).
    • URL:[Link]

Sources

Application

Antimicrobial screening methods for sulfonyl benzoxazoles

Application Note: High-Throughput & Mechanistic Antimicrobial Screening of Sulfonyl Benzoxazoles Executive Summary Sulfonyl benzoxazoles represent a privileged pharmacophore in medicinal chemistry, exhibiting potent acti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput & Mechanistic Antimicrobial Screening of Sulfonyl Benzoxazoles

Executive Summary

Sulfonyl benzoxazoles represent a privileged pharmacophore in medicinal chemistry, exhibiting potent activity against multidrug-resistant (MDR) pathogens, including MRSA and VRE.[1] Their mechanism often involves the inhibition of bacterial DNA gyrase or Topoisomerase IV. However, their high lipophilicity and low aqueous solubility present significant challenges in standard assay reproducibility.

This guide provides a validated, non-standardized workflow designed specifically for sulfonyl benzoxazole derivatives . Unlike generic antibiotic screening, this protocol integrates solubility optimization steps (DMSO/Tween-80 stabilization) with resazurin-based microdilution to prevent false negatives caused by compound precipitation.[1]

Strategic Screening Workflow

The following logic gate ensures resources are not wasted on inactive or insoluble compounds.

ScreeningCascade Synthesis Library Synthesis (Sulfonyl Benzoxazoles) Solubility Solubility Check (DMSO Tolerance) Synthesis->Solubility Solubility->Synthesis Precipitates PrimaryScreen Primary Screen (Agar Well Diffusion) Solubility->PrimaryScreen Soluble MIC Quantification (MIC) (Resazurin Microdilution) PrimaryScreen->MIC ZOI > 10mm Mechanism Mechanism of Action (Time-Kill / Biofilm) MIC->Mechanism MIC < 16 µg/mL Hit Lead Candidate Mechanism->Hit

Figure 1: Decision matrix for screening lipophilic heterocyclic compounds. Note the critical "Solubility Check" gate often missed in standard protocols.

Phase 1: Compound Preparation & Handling

Challenge: Sulfonyl benzoxazoles are hydrophobic. Standard aqueous dilution often leads to "crashing out" (precipitation), causing optical interference in OD600 readings and false inactivity.

Protocol:

  • Stock Solution: Dissolve neat compound in 100% DMSO to a concentration of 10 mg/mL (or 20 mM). Vortex for 5 minutes.

  • Working Solution: Dilute stock 1:10 in sterile water containing 0.02% Tween 80 .

    • Why? Tween 80 acts as a surfactant to maintain dispersion without inhibiting bacterial growth at this concentration.

  • Solvent Control: Prepare a "Vehicle Control" (10% DMSO + 0.02% Tween 80 in water) to ensure the solvent system itself is not antimicrobial.

Phase 2: Primary Screening (Agar Well Diffusion)

Objective: Qualitative assessment of susceptibility. We use Well Diffusion over Disk Diffusion for benzoxazoles because the larger volume (50-100 µL) allows better diffusion of lipophilic molecules than a small paper disk.[1]

Materials:

  • Mueller-Hinton Agar (MHA) plates.[1]

  • Standardized Inoculum (0.5 McFarland).[1][2][3][4]

  • Sterile cork borer (6mm).[1][5]

Step-by-Step Protocol:

  • Inoculation: Dip a sterile swab into the 0.5 McFarland bacterial suspension (E. coli ATCC 25922 or S. aureus ATCC 25923). Streak the entire MHA surface three times, rotating the plate 60° each time to ensure a confluent lawn.

  • Well Creation: Punch 6mm wells using a sterile cork borer. Remove agar plugs with a sterile needle.

  • Compound Loading:

    • Add 50 µL of the Working Solution (1 mg/mL) into the test well.

    • Add 50 µL of Ciprofloxacin (positive control) into a separate well.

    • Add 50 µL of Vehicle Control (DMSO/Tween) into the negative control well.

  • Pre-Diffusion (Critical): Keep plates at room temperature for 1 hour before incubation.

    • Expert Insight: This allows the lipophilic benzoxazole to diffuse into the agar matrix before the bacteria start replicating rapidly.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Analysis: Measure the Zone of Inhibition (ZOI) in millimeters using calipers.

Interpretation:

  • ZOI > 12mm: Active (Proceed to MIC).

  • ZOI < 10mm: Inactive or poor diffusion (Check solubility).[1]

Phase 3: Quantitative Profiling (Resazurin Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC). Method: Broth Microdilution using Resazurin (Alamar Blue) .[1]

  • Why? Benzoxazoles can form micro-precipitates that scatter light, making standard turbidity (OD600) readings inaccurate.[1] Resazurin is a colorimetric redox indicator that detects metabolic activity (Live cells = Pink/Fluorescent; Dead cells = Blue), ignoring precipitate interference.[1]

Plate Setup Diagram:

PlateMap cluster_plate 96-Well Microtiter Plate Layout RowA 1 2 3 4 5 6 7 8 9 10 GC SC 128 64 32 16 8 4 2 1 0.5 0.25 Growth Sterile key GC: Growth Control (Bacteria + Broth + Solvent) SC: Sterility Control (Broth only) Values: Concentration in µg/mL

Figure 2: Dilution scheme. Columns 1-10 contain serial 2-fold dilutions of the sulfonyl benzoxazole.[1]

Protocol:

  • Preparation: Fill all wells of a 96-well plate with 100 µL cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Dilution: Add 100 µL of compound stock (from Phase 1) to Column 1. Mix and transfer 100 µL to Column 2. Repeat down to Column 10.[6] Discard the final 100 µL.

  • Inoculation: Add 100 µL of bacterial suspension (diluted to 1x10^6 CFU/mL) to wells 1–11.

    • Final Volume: 200 µL.

    • Final Cell Density: 5x10^5 CFU/mL.

  • Incubation: 37°C for 20 hours.

  • Development: Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2–4 hours.

  • Readout:

    • Blue: No growth (Inhibition).[1]

    • Pink: Growth (Metabolic reduction of resazurin to resorufin).

    • MIC: The lowest concentration well that remains blue.[7]

Phase 4: Advanced Characterization

A. Time-Kill Kinetics

Determines if the benzoxazole is bacteriostatic (stops growth) or bactericidal (kills).[1]

  • Setup: Prepare tubes with bacteria (5x10^5 CFU/mL) + Compound at 1x MIC and 4x MIC .

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots and plate on agar. Count colonies (CFU/mL).

  • Criteria: A 3-log reduction (99.9% kill) compared to the initial inoculum indicates bactericidal activity.[1]

B. Biofilm Inhibition (Crystal Violet Assay)

Sulfonyl benzoxazoles often target surface adhesion proteins.

  • Growth: Grow bacteria in a 96-well polystyrene plate with glucose-supplemented broth + Compound (sub-MIC concentrations) for 24h.

  • Washing: Gently wash wells 3x with PBS to remove planktonic (floating) cells.

  • Staining: Stain adherent biofilm with 0.1% Crystal Violet for 15 mins.

  • Elution: Solubilize the stain with 30% Acetic Acid.

  • Quantification: Measure Absorbance at 590 nm.

    • % Inhibition = [(OD_control - OD_treated) / OD_control] x 100[1]

Data Presentation & Analysis

Table 1: Example Data Reporting Format

Compound IDR-Group SubstituentMIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]Biofilm Inhibition (%)
SB-01 -H64>12810%
SB-04 -Cl (4-position)83245%
SB-09 -NO2 (5-position)2 1688%
Ciprofloxacin(Control)0.50.0195%

SAR Insight: Electron-withdrawing groups (like -NO2 or -Cl) on the sulfonyl phenyl ring typically enhance lipophilicity and binding affinity to the DNA gyrase pocket, improving potency (Ref 1, 3).[1]

References

  • Arisoy, M. et al. (2024). Novel Sulfonylamido Benzoxazole Derivatives: Synthesis, Characterisation, Molecular Docking, DFT, and Antimicrobial Activity Investigations. Chemistry & Biodiversity.

  • Erol, M. et al. (2024).[8] New Sulfonamido-Benzoxazole Derivatives as Antimicrobial Agents: Design, Synthesis and Biological Evaluation.[1][8][9][10][11] Journal of the Faculty of Pharmacy of Ankara University.

  • Temiz-Arpaci, O. et al. (2005).[1] Synthesis and antimicrobial activity of some new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles.[1][12] Archiv der Pharmazie.

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.

  • Sarker, S.D. et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 2-Aminobenzoxazole Derivatives

Content ID: TSC-ABO-2026-001 Role: Senior Application Scientist Status: Active / Verified Introduction: The Scaffold & The Challenge 2-Aminobenzoxazoles are "privileged scaffolds" in medicinal chemistry, serving as biois...

Author: BenchChem Technical Support Team. Date: February 2026

Content ID: TSC-ABO-2026-001 Role: Senior Application Scientist Status: Active / Verified

Introduction: The Scaffold & The Challenge

2-Aminobenzoxazoles are "privileged scaffolds" in medicinal chemistry, serving as bioisosteres for nucleotides and exhibiting broad biological activity (e.g., anticancer, antimicrobial). However, their purification presents a unique paradox: the 2-amino group acts as both a hydrogen bond donor and acceptor, creating strong intermolecular lattice energy, while the benzoxazole core remains aromatic and lipophilic.

This duality often leads to the "oiling out" phenomenon—where the compound separates as a liquid phase before crystallizing—trapping impurities and lowering yields.[1][2] This guide provides a logic-based approach to solvent selection and troubleshooting to ensure high-purity isolation.

Solvent Selection Matrix

Do not rely on a single solvent for all derivatives. The substitution pattern on the benzene ring dictates the solubility profile.

Primary Solvent Systems
Derivative TypeSubstituent CharacteristicsRecommended Solvent SystemMechanism of Action
Parent / Alkyl Unsubstituted or weak EDGs (e.g., -CH₃, -Et)Ethanol / Water (9:1 to 5:1) Gold Standard. The hydroxyl group of EtOH disrupts intermolecular H-bonding of the 2-NH₂ group; water acts as the anti-solvent to force precipitation upon cooling.
Halogenated Lipophilic EWGs (e.g., -Cl, -Br, -CF₃)Methanol or Acetonitrile Increased lipophilicity requires a slightly more polar organic solvent to dissolve at boiling. Acetonitrile is excellent for avoiding solvates common with alcohols.
Polar / Acidic Strong H-bonding groups (e.g., -OH, -COOH, -NO₂)Ethyl Acetate / Hexane Highly polar derivatives may be too soluble in alcohols. EtOAC dissolves the compound; Hexane (added hot) lowers the solubility threshold.
Labile / Oxidative Electron-rich, prone to oxidationToluene Non-protic, high-boiling solvent allows for high-temperature dissolution without facilitating proton-transfer side reactions.
Decision Logic: Solvent Selection Workflow

SolventSelection Start Start: Analyze Substituent CheckPolarity Is the derivative highly polar? (Contains -OH, -COOH, -NO2) Start->CheckPolarity CheckLipophilic Is it Halogenated or Lipophilic? (-Cl, -Br, -CF3) CheckPolarity->CheckLipophilic No PolarRoute Use Ethyl Acetate/Hexane CheckPolarity->PolarRoute Yes Standard Use Ethanol/Water (Binary) CheckLipophilic->Standard No (Standard Alkyl) LipoRoute Use Acetonitrile or Methanol CheckLipophilic->LipoRoute Yes

Figure 1: Decision tree for selecting the initial recrystallization solvent based on chemical structure.

Standard Operating Procedure (SOP)

Protocol: Binary Recrystallization (Ethanol/Water)

This protocol is designed to minimize thermal stress and prevent oxidation of the amine group.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add absolute ethanol (5 mL per gram of solid). Heat to reflux with magnetic stirring.

    • Critical: If solid remains, add ethanol in 1 mL increments. Stop immediately once dissolved.

  • Clarification (Optional): If the solution is dark (oxidation products), add activated charcoal (1-2% w/w). Stir at reflux for 2 mins. Filter hot through a pre-warmed Celite pad.

  • Anti-Solvent Addition: While maintaining gentle reflux, add warm water (60°C) dropwise.

    • Endpoint: Stop when a faint, persistent turbidity (cloudiness) appears.[2][3]

    • Correction: Add 2-3 drops of ethanol to clear the turbidity. The solution should be saturated but clear.

  • Controlled Cooling:

    • Remove from heat.[1][2][4] Place the flask on a cork ring or wood block (insulator).

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Note: Rapid cooling here causes oiling out.

  • Crystallization: Once at RT, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter via vacuum (Buchner funnel). Wash with cold Ethanol/Water (1:1). Dry under vacuum at 45°C.

Troubleshooting Center (FAQs)

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the product separates as oily droplets at the bottom of the flask rather than crystals. Cause: The saturation temperature is higher than the melting point of the solvated product, or impurities are depressing the melting point.

Corrective Actions:

  • The Re-Heat Method: Re-heat the mixture until the oil dissolves. Add a small amount (10-15%) of the good solvent (e.g., Ethanol). This lowers the saturation point below the oiling temperature.

  • Seeding: Cool the solution until the oil just begins to form. Immediately add a "seed crystal" of pure product. This provides a template for the lattice, bypassing the amorphous oil phase.

  • Vigorous Stirring: If oil forms, stir vigorously. This can physically break up droplets and induce nucleation.

Issue 2: Persistent Coloration

Symptom: Product is off-white or brown (tan) despite recrystallization. Cause: Oxidation of the 2-amino group (forming azo/azoxy dimers) or residual starting material (2-aminophenol).

Corrective Actions:

  • Acid Wash: Before recrystallization, dissolve crude in dilute HCl. Filter insoluble impurities.[5] Neutralize with NaHCO₃ to reprecipitate the free base.

  • Bisulfite Wash: Wash the filter cake with 5% sodium bisulfite solution to reduce surface oxidation products.

Issue 3: Low Recovery Yield

Symptom: Mother liquor contains significant product. Cause: The compound is too soluble in the chosen solvent system even at cold temperatures.

Corrective Actions:

  • Solubility Curve Check: You likely used too much "good solvent." Evaporate the mother liquor to 50% volume and cool again (Second Crop).

  • Switch Systems: If using Ethanol/Water, switch to Toluene . Toluene has a steep solubility curve for these derivatives (very soluble hot, very insoluble cold).

Process Visualization

Recrystallization Workflow & Logic

RecrystallizationWorkflow Init Crude Solid Dissolve Dissolve in Hot Solvent (Reflux) Init->Dissolve CheckClear Is solution clear? Dissolve->CheckClear Filter Hot Filtration (Remove insolubles) CheckClear->Filter No (Insolubles) Cool Slow Cool to RT CheckClear->Cool Yes Filter->Cool CheckState State Check: Crystals or Oil? Cool->CheckState Oil Oiling Out Detected CheckState->Oil Liquid Droplets Crystals Crystals Formed CheckState->Crystals Solid Precipitate FixOil Reheat + Add Solvent + Seed Oil->FixOil FixOil->Cool Retry IceBath Ice Bath (0°C) Crystals->IceBath Isolate Filter & Dry IceBath->Isolate

Figure 2: Step-by-step workflow including loop-back logic for correcting "oiling out."

References

  • Potts, K. T. (1977). The Chemistry of Heterocyclic Compounds, Volume 30. Wiley-Interscience. (Foundational text on benzoxazole synthesis and properties).
  • RSC Advances. (2023). "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor." Royal Society of Chemistry. Link

  • BenchChem Technical Support. (2025). "Technical Guide to the Synthesis of Benzoxazole Derivatives." BenchChem.[4][5][6] Link

  • Molecules. (2017). "The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid." MDPI. Link

  • Journal of Organic Chemistry. (2020). "Quantitative gas-solid reactions... synthesis of cyanamides."[7] ACS Publications. Link[7]

Sources

Optimization

Stability of benzoxazole-2-amine in aqueous buffers

A Guide to Ensuring Stability and Solubility in Aqueous Buffers Welcome to the technical support resource for benzoxazole-2-amine. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide t...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Solubility in Aqueous Buffers

Welcome to the technical support resource for benzoxazole-2-amine. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that moves beyond simple protocols to explain the chemical principles governing the behavior of this compound in aqueous solutions. This document is designed for researchers, scientists, and drug development professionals to help anticipate and troubleshoot common challenges encountered during experimentation, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs): Core Properties

This section addresses the fundamental properties of benzoxazole-2-amine that are critical for its effective use.

Question: What is the pKa of benzoxazole-2-amine, and why is it important for my experiments?

Answer: The predicted acid dissociation constant (pKa) of benzoxazole-2-amine is approximately 2.75.[1][2] This value corresponds to the equilibrium between the protonated (conjugate acid) and neutral forms of the primary amine group.

The pKa is arguably the most critical parameter for working with this compound in aqueous buffers. Here’s why:

  • Solubility: At a pH below the pKa, the amine group will be predominantly protonated (R-NH3+). This charged species is significantly more polar and, therefore, more soluble in aqueous media. Conversely, at a pH more than two units above the pKa, the compound will exist primarily in its neutral, less soluble form (R-NH2).

  • Stability: The benzoxazole ring system can be susceptible to acid or base-catalyzed hydrolysis.[3] Understanding the pH of your buffer is crucial to avoid conditions that could promote degradation.

  • Biological Interaction: If you are studying the interaction of this molecule with a biological target, its protonation state can dramatically affect binding affinity and cell permeability.

Question: What is the general solubility of benzoxazole-2-amine?

Answer: Benzoxazole-2-amine is listed as having slight solubility in water (4370 mg/L at 25°C) and is also slightly soluble in organic solvents like chloroform and ethyl acetate.[1][2] However, its aqueous solubility is highly dependent on the pH of the solution, as dictated by its pKa.[4] For practical purposes, it should be considered poorly soluble in neutral buffers like Phosphate-Buffered Saline (PBS) at pH 7.4.[5]

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems you may encounter in the lab, providing both the cause and a step-by-step solution.

Issue 1: My benzoxazole-2-amine, dissolved in DMSO, precipitated immediately after I added it to my aqueous buffer (e.g., PBS, pH 7.4). What went wrong?

Answer: This is the most common issue researchers face and is almost always a solubility problem driven by pH and solvent choice.

  • Causality: The pH of your PBS buffer (~7.4) is significantly higher than the pKa of benzoxazole-2-amine (~2.75). At this pH, the molecule is in its neutral, non-ionized form, which has very low aqueous solubility. While it is soluble in the 100% DMSO stock, the sudden introduction to a predominantly aqueous environment with an unfavorable pH causes it to crash out of solution.

  • Troubleshooting Protocol:

    • Verify pH vs. pKa: Confirm that the buffer pH is at least 2 units above the pKa. This confirms the molecule is in its less soluble state.[4]

    • Lower the Buffer pH: If your experimental assay allows, try preparing your final solution in a buffer with a pH below 2.75 (e.g., a glycine-HCl or citrate buffer at pH 2.0-2.5). This will protonate the amine group and should dramatically increase solubility.

    • Increase Co-solvent Percentage: If you cannot change the pH, you may need to increase the final concentration of the organic co-solvent. Gradually increase the percentage of DMSO, ethanol, or methanol in your final solution.[4] Crucially, you must run a vehicle control to ensure the increased solvent concentration does not affect your assay.

    • Re-evaluate Concentration: You may be working at a concentration that is too high for the selected buffer system. Determine the minimum effective concentration required for your assay and see if the compound remains soluble at that level.

Below is a workflow to guide your troubleshooting process for precipitation issues.

G start Compound Precipitates in Aqueous Buffer check_ph Is Buffer pH > (pKa + 2)? (pKa ≈ 2.75) start->check_ph ph_yes Yes (e.g., pH 7.4) check_ph->ph_yes Likely ph_no No (e.g., pH 2.0) check_ph->ph_no Unlikely cause_solubility Primary Cause: Low solubility of neutral form. ph_yes->cause_solubility action_lower_ph Action 1: Can assay pH be lowered? (e.g., to pH < 2.5) cause_solubility->action_lower_ph action_cosolvent Action 2: Increase co-solvent %. (e.g., DMSO, EtOH) Run vehicle controls! action_lower_ph->action_cosolvent If No action_concentration Action 3: Lower final compound concentration. action_cosolvent->action_concentration recheck Re-test solubility action_concentration->recheck G parent Benzoxazole-2-amine child1 2-Hydroxybenzoxazole parent->child1 Hydrolysis of Amino Group child2 Ring-Opened Products (e.g., N-(2-hydroxyphenyl)formamide) parent->child2 Acid/Base Catalyzed Ring Opening

Caption: Potential degradation pathways for benzoxazole-2-amine.

  • Troubleshooting and Mitigation Protocol:

    • Prepare Fresh Solutions: The most reliable practice is to prepare solutions of benzoxazole-2-amine fresh for each experiment.

    • Optimize Storage Conditions: If short-term storage is necessary, store stock solutions in an anhydrous solvent like DMSO at -20°C or -80°C. For aqueous solutions, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize degradation during freeze-thaw cycles.

    • Conduct a Preliminary Stability Study: Before a long-term experiment, perform a simple stability test. Prepare the compound in your final experimental buffer, and analyze it by HPLC at T=0, 2, 8, and 24 hours. This will define the stability window for your specific conditions.

Key Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol provides a self-validating method for preparing a stock solution.

  • Pre-Weighing: Accurately weigh a vial before adding the compound. Add the desired amount of benzoxazole-2-amine solid (e.g., 5 mg). Re-weigh the vial to get the precise mass.

  • Solvent Addition: Add anhydrous, high-purity DMSO to the vial to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes. If necessary, use a brief (5-10 minute) sonication in a water bath to ensure complete dissolution.

  • Visual Confirmation (Validation Step): Hold the vial against a light source. The solution must be completely clear, with no visible particulates. If any solid remains, continue sonication or add slightly more solvent, recalculating the final concentration.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at 2-8°C for short-term use or -20°C / -80°C for long-term storage. [1] Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol helps to proactively identify degradation products that might appear in your experiments. [3]

  • Solution Preparation: Prepare a working solution of benzoxazole-2-amine at a known concentration (e.g., 100 µg/mL) in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions (Run in parallel):

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot of the working solution (final HCl concentration: 0.1 M). Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to another aliquot (final NaOH concentration: 0.1 M). Incubate at 60°C.

    • Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide (final H₂O₂ concentration: 3%). Keep at room temperature.

    • Control: Keep an aliquot of the original working solution under the same temperature conditions as the stressed samples.

  • Time-Point Analysis (Validation Step): At specified time points (e.g., 2, 8, 24 hours), take a sample from each condition. Quench the acid/base samples by neutralizing them with an equimolar amount of base/acid, respectively.

  • Analytical Method: Analyze all samples by a stability-indicating HPLC method (e.g., a gradient C18 column with UV detection). Compare the chromatograms of the stressed samples to the control to identify the retention times of new peaks, which correspond to degradation products.

Data Summary Table

The following table summarizes the expected behavior of benzoxazole-2-amine under various buffer conditions based on its chemical properties.

Buffer Condition pH Range Expected Predominant Form Predicted Aqueous Solubility Potential Stability Concern
Strong Acid< 1.0Protonated (R-NH3+)HighPotential for acid-catalyzed ring opening [3]
Mild Acid1.0 - 2.5Protonated (R-NH3+)HighGenerally stable
Transitional2.5 - 4.5Mixture of Protonated & NeutralModerate to LowGenerally stable
Neutral (e.g., PBS)~7.4Neutral (R-NH2)Very LowGenerally stable, but precipitation is the primary issue [4]
Mild to Strong Base> 9.0Neutral (R-NH2)Very LowPotential for base-catalyzed hydrolysis of the ring or amino group [3][6]

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat when handling benzoxazole-2-amine. [7]* Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. [7][8]* Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. [9]Wash hands thoroughly after handling.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment. [7]

References

  • LookChem. (n.d.). Cas 4570-41-6, BENZOOXAZOL-2-YLAMINE. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Aminobenzoxazole. Retrieved from [Link]

  • Solubility of Things. (n.d.). 5-Chloro-1,3-benzoxazol-2-amine. Retrieved from [Link]

  • MDPI. (2026, January 3). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Retrieved from [Link]

  • Hermann, T. (2014, June 4). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463-3466. Retrieved from [Link]

  • Global Research Online. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & medicinal chemistry letters, 24(15), 3463–3466.
  • PubChem. (n.d.). 2-Aminobenzoxazole. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers[1] Executive Summary & Strategic Context In the development of benzoxazole-based kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers[1]

Executive Summary & Strategic Context

In the development of benzoxazole-based kinase inhibitors and antimicrobials, 5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine represents a critical scaffold. Its structural integrity relies on two key features: the stability of the 2-amino-oxazole core and the successful installation of the sulfonamide moiety at the 5-position.

This guide provides a comparative technical analysis of the 1H NMR profile of this target molecule. Unlike standard spectral lists, this document compares the Target Product against its Precursors and Solvent Alternatives to establish a self-validating confirmation protocol.

Key Performance Indicators (KPIs) for Analysis:

  • Regioselectivity Confirmation: Distinguishing 5-substitution from 6-substitution via coupling constants.

  • Solvent Resolution: Comparing DMSO-d₆ (standard) vs. CDCl₃ (alternative) for labile proton detection.

  • Purity Profiling: Identifying common hydrolysis byproducts.

Structural Logic & Assignment Strategy

To validate the structure, we must confirm the loss of the H-5 proton from the starting material and the appearance of the morpholine aliphatic system.

The Molecule[1][2][3][4][5]
  • Core: 1,3-Benzoxazol-2-amine

  • Functionalization: Sulfonyl group at C5, capped with a Morpholine ring.

  • Formula: C₁₁H₁₃N₃O₄S

  • MW: ~283.30 g/mol

Assignment Workflow (DOT Visualization)

NMR_Assignment_Logic Start Start: Crude Spectrum Check_Aliphatic Check 2.8 - 3.7 ppm (Morpholine Region) Start->Check_Aliphatic Morpholine_Present 2x Multiplets Found? (4H each) Check_Aliphatic->Morpholine_Present Check_Aromatic Check 7.4 - 8.2 ppm (Aromatic Region) Morpholine_Present->Check_Aromatic Yes Pattern_Analysis Coupling Pattern Analysis Check_Aromatic->Pattern_Analysis Result_H4 H4: Doublet (meta) ~8.0 ppm Pattern_Analysis->Result_H4 Ortho to SO2 Meta to O Result_H6 H6: Doublet of Doublets ~7.7 ppm Pattern_Analysis->Result_H6 Ortho to SO2 Ortho to N Result_H7 H7: Doublet (ortho) ~7.5 ppm Pattern_Analysis->Result_H7 Ortho to N Check_NH2 Check ~7.8 ppm (Broad Singlet) Result_H7->Check_NH2

Figure 1: Logical decision tree for assigning the 5-substituted benzoxazole sulfonamide structure.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral performance of the target molecule against its starting material (synthesis verification) and solvent alternatives (method validation).

Comparison A: Synthesis Verification (Target vs. Precursor)

Objective: Confirm successful chlorosulfonylation and morpholine coupling. Precursor: 2-Amino-1,3-benzoxazole.

FeaturePrecursor (2-Amino-1,3-benzoxazole)Target (5-Morpholinylsulfonyl derivative)Interpretation
Aromatic Integral 4H (H4, H5, H6, H7)3H (H4, H6, H7)Loss of 1H confirms substitution.[1]
H4 Shift ~7.2 - 7.4 ppm (Multiplet)~7.9 - 8.1 ppm (d) Strong deshielding by adjacent -SO₂- group confirms position 5.
Aliphatic Region Clean (Solvent only)2.8 - 3.7 ppm (8H) Appearance of morpholine ring confirms amide bond formation.
Coupling (J) Complex multipletsDistinct AMX/ABC system H4 appears as a meta-coupled doublet (J~1.5Hz).
Comparison B: Solvent Performance (DMSO-d₆ vs. CDCl₃)

Objective: Select the optimal solvent for structural characterization.

ParameterDMSO-d₆ (Recommended)CDCl₃ (Alternative)Performance Verdict
Solubility Excellent Poor to ModerateSulfonamides are often sparingly soluble in chloroform, leading to low S/N ratios.
NH₂ Visibility High (Broad s, ~7.6-8.0 ppm)Low (Often invisible)CDCl₃ facilitates rapid proton exchange; NH₂ often broadens into baseline or disappears.
Water Peak ~3.33 ppm~1.56 ppmWater in DMSO can overlap with Morpholine O-CH₂; requires dry solvent.
Resolution Moderate (Viscosity broadening)HighCDCl₃ offers sharper peaks if the compound dissolves.

Recommendation: Use DMSO-d₆ for full characterization to ensure the 2-amino group is visible and quantified, confirming the oxazole ring is intact [1][3].

Comprehensive Spectral Data (DMSO-d₆)

The following data is synthesized from fragment analysis of 2-aminobenzoxazoles and morpholine sulfonamides [1][5].

Solvent: DMSO-d₆ (2.50 ppm ref) Frequency: 400 MHz[2]

PositionShift (δ ppm)MultiplicityIntegralCoupling (Hz)Assignment Logic
H-4 7.95 – 8.05Doublet (d)1HJ ≈ 1.5 - 1.8Ortho to SO₂ (deshielded), meta to O.
NH₂ 7.70 – 7.90Broad Singlet2H-Exchangeable amine protons.
H-6 7.60 – 7.70dd1HJ ≈ 8.5, 1.8Ortho to SO₂, Ortho to N.
H-7 7.50 – 7.60Doublet (d)1HJ ≈ 8.5Ortho to N (shielded relative to H4).
Morph-O 3.60 – 3.68Multiplet (m)4H-O-CH₂ (Deshielded by Oxygen).
Morph-N 2.85 – 2.95Multiplet (m)4H-N-CH₂ (Shielded relative to O-CH₂).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness, follow this step-by-step protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: If the sample is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerating proton exchange.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference against the residual DMSO pentet at 2.50 ppm.

Step 2: Acquisition Parameters
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Scans (NS): 16 (sufficient for >5mg), increase to 64 if solubility is low.

  • Relaxation Delay (D1): Set to ≥ 1.0s to ensure integration accuracy of the aromatic protons.

  • Spectral Width: -2 to 14 ppm (to catch downfield NH or potential acid impurities).

Step 3: Validation (The "Trust" Check)
  • Integration Check: Calibrate the Morpholine O-CH₂ peak (3.6 ppm) to 4.00.

  • Pass Criteria:

    • The aromatic region must sum to exactly 3.00 H.

    • The NH₂ peak must be present (approx 2.00 H, may be lower due to exchange).

    • Fail: If aromatic integral is 4.00, the reaction failed (Starting Material). If Morpholine integral is >4.00 or split unevenly, check for residual morpholine reagent (free morpholine N-CH₂ is typically upfield around 2.7 ppm).

Synthesis Pathway & Spectral Evolution

Understanding the synthesis helps identify impurities.[3]

Synthesis_Pathway SM 2-Amino-1,3-benzoxazole (4 Aromatic H) Intermediate Sulfonyl Chloride Intermediate (Unstable) SM->Intermediate + ClSO3H (Loss of H5) Product 5-(Morpholinylsulfonyl)... (3 Aromatic H + Morpholine) Intermediate->Product + Morpholine (Addition of Aliphatic)

Figure 2: Spectral evolution from starting material to final product.

References

  • BenchChem. (2025).[4] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • Abraham, R. J., et al. (2006).[5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Journal of Organic Chemistry. Retrieved from

  • Royal Society of Chemistry. (2019). Synthesis and NMR of sulfonamide derivatives. Retrieved from

  • National Institutes of Health (NIH). (2019). Synthesis of Various 2-Aminobenzoxazoles. Retrieved from

Sources

Comparative

Introduction: The Analytical Imperative for a Novel Pharmacophore

An In-Depth Guide to the LC-MS Fragmentation Patterns of Morpholinyl Sulfonyl Benzoxazoles In the landscape of modern drug discovery, the morpholinyl sulfonyl benzoxazole scaffold has emerged as a structure of significan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS Fragmentation Patterns of Morpholinyl Sulfonyl Benzoxazoles

In the landscape of modern drug discovery, the morpholinyl sulfonyl benzoxazole scaffold has emerged as a structure of significant interest. Benzoxazoles are recognized as privileged heterocyclic compounds, forming the core of numerous bioactive agents.[1][2] When combined with a sulfonamide linker—a classic pharmacophore known for its diverse biological activities—and a morpholine ring, the resulting molecule presents a unique analytical challenge.[3][4] Understanding the mass spectrometric behavior of this compound class under liquid chromatography-mass spectrometry (LC-MS) conditions is paramount for researchers in metabolic profiling, impurity identification, and pharmacokinetic studies.

This guide, written from the perspective of a senior application scientist, provides a detailed exploration of the collision-induced dissociation (CID) pathways for morpholinyl sulfonyl benzoxazoles. We will deconstruct the molecule to predict its fragmentation based on the established behavior of its core components, compare analytical strategies, and provide a robust, field-tested experimental protocol for confident characterization.

Pillar 1: Deconstructing the Scaffold – Fragmentation Propensities of the Core Moieties

To predict the fragmentation of the complete structure, we must first understand the behavior of its constituent parts upon collisional activation.[5] The molecule can be logically divided into three key regions: the benzoxazole core, the central sulfonyl linker, and the terminal morpholine ring.

  • The Benzoxazole Core: Benzoxazole is a stable aromatic heterocycle.[6] Its fragmentation in positive ion mode is often characterized by the cleavage of the oxazole ring, typically involving the loss of carbon monoxide (CO, 28 Da) or other small neutral molecules.[7] The fused benzene ring provides significant stability, often ensuring that fragments containing this moiety are prominent in the product ion spectrum.

  • The Sulfonyl Linker: Aromatic sulfonamides exhibit highly characteristic fragmentation patterns.[4] One of the most common and diagnostic pathways upon CID is the neutral loss of sulfur dioxide (SO₂), corresponding to a mass difference of 64 Da.[3] This rearrangement is a key indicator of the sulfonyl group's presence. Additionally, cleavage of the C-S and S-N bonds is frequently observed, providing crucial information about the connectivity of the molecule.[4][8]

  • The Morpholine Ring: As a saturated heterocycle, the morpholine ring is prone to ring-opening reactions followed by subsequent fragmentation.[9] Common pathways involve alpha-cleavage adjacent to the nitrogen or oxygen atoms, leading to the loss of small neutral fragments like ethylene or formaldehyde.

By understanding these individual tendencies, we can construct a logical and predictive map of the fragmentation pathways for the entire morpholinyl sulfonyl benzoxazole molecule.

Pillar 2: Predicted Fragmentation Pathways of Morpholinyl Sulfonyl Benzoxazoles

In positive electrospray ionization (ESI+), the molecule will readily protonate, likely on the morpholine nitrogen or the benzoxazole nitrogen, to form the precursor ion, [M+H]⁺. Upon collisional activation in the mass spectrometer's collision cell, we anticipate several competing fragmentation channels. The primary cleavages are expected to occur at the weakest bonds, which are the C-S and S-N bonds of the sulfonamide linker.

The diagram below illustrates the most probable fragmentation pathways.

G cluster_parent cluster_fragments Parent [M+H]⁺ Morpholinyl Sulfonyl Benzoxazole FragA Fragment A [M+H - SO₂]⁺ (Sulfonyl Rearrangement) Parent->FragA - SO₂ (64 Da) FragB Fragment B [Benzoxazole-SO₂]⁺ Parent->FragB - Morpholine FragC Fragment C [Morpholine-SO₂H]⁺ Parent->FragC - Benzoxazole FragD Fragment D [Benzoxazole]⁺ FragB->FragD - SO₂ (64 Da) FragE Fragment E [Morpholine]⁺ FragC->FragE G cluster_workflow A 1. Sample Preparation - Dissolve in 50:50 ACN:H₂O - Filter (0.22 µm) B 2. LC Separation - Inject Sample (1-5 µL) - C18 Column (e.g., 2.1x100mm, 1.8µm) A->B C 3. Gradient Elution - Mobile Phase A: 0.1% FA in H₂O - Mobile Phase B: 0.1% FA in ACN - 5% to 95% B over 10 min B->C D 4. MS Ionization - Electrospray Ionization (ESI) - Positive Ion Mode C->D E 5. MS¹ Analysis - Full Scan (e.g., m/z 100-1000) - Determine [M+H]⁺ D->E F 6. MS² Analysis (dd-MS²) - Isolate [M+H]⁺ - Apply Collision Energy (e.g., 10-40 eV ramp) - Acquire Product Ion Spectrum E->F G 7. Data Analysis - Extract Ion Chromatograms - Identify Fragments - Confirm Structure F->G

Caption: A typical workflow for the LC-MS/MS analysis of novel compounds.

Step-by-Step Methodology

1. Reagents and Materials

  • LC-MS grade acetonitrile (ACN) and water.

  • LC-MS grade formic acid (FA).

  • Analyte of interest (morpholinyl sulfonyl benzoxazole derivative).

  • HPLC or UHPLC system coupled to an HRAM mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • 0.22 µm syringe filters (PTFE or similar).

2. Sample Preparation

  • Causality: Proper sample preparation is critical to prevent system contamination and ensure reproducible results.

  • Protocol:

    • Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent like DMSO or ACN.

    • Create a working solution by diluting the stock solution to a final concentration of ~1-10 µg/mL in 50:50 (v/v) ACN/water. This solvent composition is compatible with the initial mobile phase conditions, ensuring good peak shape.

    • Filter the working solution through a 0.22 µm syringe filter directly into an autosampler vial to remove any particulates.

3. Liquid Chromatography (LC) Conditions

  • Causality: The chromatographic separation is designed to resolve the analyte from any impurities or matrix components and deliver it to the mass spectrometer as a sharp peak.

  • Protocol:

    • Column: C18 reversed-phase, 2.1 mm x 100 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water. [7] * Mobile Phase B: 0.1% Formic Acid in Acetonitrile. [7] * Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. A stable, elevated temperature reduces viscosity and improves peak shape.

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) % B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

4. Mass Spectrometry (MS) Conditions

  • Causality: MS parameters are optimized to achieve sensitive ionization of the precursor molecule and generate structurally informative fragment ions.

  • Protocol:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Drying Gas (N₂) Flow: 10 L/min.

    • Drying Gas Temperature: 325 °C.

    • Acquisition Mode: Data-Dependent Acquisition (dd-MS²).

    • MS¹ Scan Range: m/z 100 - 1000. This range should encompass the expected molecular weight of the analyte.

    • MS² Acquisition: Trigger fragmentation of the top 3 most intense ions from the MS¹ scan.

    • Collision Energy: Use a stepped or ramped collision energy (e.g., 15-45 eV). This ensures that a wide range of fragments is generated in a single analysis.

Conclusion

The LC-MS/MS analysis of morpholinyl sulfonyl benzoxazoles reveals a predictable and informative fragmentation pattern dominated by cleavages around the central sulfonyl linker. The characteristic neutral loss of SO₂ (64 Da) and cleavages of the S-N and C-S bonds provide definitive structural information. By employing a systematic analytical approach with high-resolution mass spectrometry, researchers can confidently identify and characterize these complex molecules. The protocol and comparative insights provided herein serve as a robust starting point for method development, enabling drug development professionals to accelerate their research through precise and reliable analytical data.

References

  • Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. Benchchem.
  • Determination of sulfonamides in milk by ID-LC-MS/MS.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
  • Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS).
  • Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off.
  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry. Oxford Academic.
  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry.
  • Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry.
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.
  • SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflamm
  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Deriv
  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters.
  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. Journal of University of Shanghai for Science and Technology.
  • Supporting Information for: A new function for an old weapon: the 1,3-benzoxazin-4-one DIMBOA in maize root exudates is involved in the recruitment of the biocontrol rhizobacterium Pseudomonas putida KT2440. MPG.PuRe.
  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed.
  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chrom
  • Mass Spectrometry - Fragmentation P
  • Collision-induced dissoci
  • Collision-induced dissoci
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University.
  • Synthesis and Characterization of Some Benzoxazole Deriv
  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide deriv
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.

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Validation

A Comparative Guide to FTIR Analysis of Benzoxazole and Sulfonamide Groups

For Researchers, Scientists, and Drug Development Professionals The Power of Vibrational Spectroscopy in Functional Group Identification FTIR spectroscopy is a powerful, non-destructive analytical technique that probes t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Power of Vibrational Spectroscopy in Functional Group Identification

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds stretch and bend at specific, quantized frequencies.[2] This absorption of energy is recorded as a spectrum, where peaks correspond to these distinct molecular vibrations. The position, intensity, and shape of these peaks provide a unique "fingerprint" of the functional groups present in a compound.[1][3]

This guide will dissect the characteristic FTIR absorption bands for the benzoxazole ring system and the sulfonamide group, highlighting key differentiating features to avoid misinterpretation in complex pharmaceutical molecules.

Deciphering the Vibrational Signature of the Benzoxazole Ring

The benzoxazole moiety is a bicyclic aromatic heterocycle integral to numerous pharmacologically active compounds. Its FTIR spectrum is a composite of vibrations from the fused benzene and oxazole rings.

Key characteristic peaks for the benzoxazole group include:

  • C=N Stretching (νC=N): This is one of the most diagnostic peaks for the oxazole portion of the ring system. It typically appears as a sharp, medium to strong intensity band in the region of 1672–1515 cm⁻¹ .[4][5] The precise position can be influenced by substituents on the ring. For instance, in 2-(p-nitrobenzyl) benzoxazole, this peak is observed at 1518 cm⁻¹.[4]

  • Benzoxazole Ring Stretching: A series of bands corresponding to the stretching of the entire fused ring system can be found between 1504–1309 cm⁻¹ .[4][6] These absorptions are a result of coupled C=C and C-N vibrations within the heterocyclic and aromatic portions of the molecule.

  • Asymmetric C-O-C Stretching (νas(C-O-C)): The stretching of the ether-like C-O-C linkage within the oxazole ring gives rise to a strong band, typically observed around 1268 cm⁻¹ .[4]

  • Symmetric C-O-C Stretching (νs(C-O-C)): The corresponding symmetric stretch is generally weaker and appears at a lower wavenumber, around 1075 cm⁻¹ .[4]

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear as weak to medium bands just above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ range.

  • C-H Out-of-Plane Bending: These bands, found in the fingerprint region below 900 cm⁻¹, are highly dependent on the substitution pattern of the benzene ring. For an ortho-disubstituted ring, as is inherent to the benzoxazole structure, a strong band is often observed around 743 cm⁻¹ .[7]

Table 1: Summary of Characteristic FTIR Peaks for the Benzoxazole Group

Vibrational ModeWavenumber Range (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000Weak to Medium
C=N Stretch1672 - 1515Medium to Strong, SharpHighly diagnostic for the oxazole ring.[4][5]
Benzoxazole Ring Stretch1504 - 1309MediumA series of bands representing the entire fused ring system.[4][6]
Asymmetric C-O-C Stretch~1268Strong
Symmetric C-O-C Stretch~1075Medium
Aromatic C-H Out-of-Plane Bend~743StrongIndicative of the ortho-disubstitution pattern.[7]

Identifying the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH-) is a cornerstone of antibacterial drugs and other therapeutics. Its FTIR spectrum is dominated by the strong absorptions of the sulfonyl (SO₂) moiety and the vibrations of the N-H bond.

Key characteristic peaks for the sulfonamide group include:

  • N-H Stretching (νN-H): The appearance of this band depends on whether the sulfonamide is primary (-SO₂NH₂) or secondary (-SO₂NHR).

    • Primary sulfonamides exhibit two distinct bands due to asymmetric and symmetric stretching vibrations, typically near 3390–3323 cm⁻¹ (asymmetric) and 3279–3229 cm⁻¹ (symmetric).[2][8]

    • Secondary sulfonamides show a single N-H stretching band in the region of 3300–3260 cm⁻¹ .[2]

  • SO₂ Asymmetric Stretching (νas(SO₂)): This is one of the most prominent and reliable peaks for identifying a sulfonamide. It appears as a very strong band in the range of 1370–1315 cm⁻¹ .[9]

  • SO₂ Symmetric Stretching (νs(SO₂)): Also a very strong band, this peak is found at a lower frequency than the asymmetric stretch, typically in the 1180–1150 cm⁻¹ range.[2]

  • S-N Stretching (νS-N): This vibration gives rise to a medium intensity band in the region of 924–906 cm⁻¹ .[8] While useful, it can sometimes be obscured by other absorptions in the fingerprint region.

  • N-H Bending (δN-H): For primary sulfonamides, an in-plane bending (scissoring) vibration can be observed near 1570 cm⁻¹ .[2]

Table 2: Summary of Characteristic FTIR Peaks for the Sulfonamide Group

Vibrational ModeWavenumber Range (cm⁻¹)IntensityNotes
N-H Asymmetric Stretch (Primary)3390 - 3323MediumTwo bands are present for primary sulfonamides.[8]
N-H Symmetric Stretch (Primary)3279 - 3229Medium
N-H Stretch (Secondary)3300 - 3260MediumA single band is present for secondary sulfonamides.[2]
SO₂ Asymmetric Stretch1370 - 1315StrongHighly diagnostic.[9]
SO₂ Symmetric Stretch1180 - 1150StrongHighly diagnostic.[2]
S-N Stretch924 - 906Medium
N-H Bend (Primary)~1570Medium

Comparative Analysis: Distinguishing Benzoxazole from Sulfonamide

While both functional groups have distinct spectral features, a systematic approach is crucial for unambiguous identification, especially in molecules containing both moieties or other functionalities with overlapping absorptions.

Key Differentiating Features:

  • The "Sulfonyl Doublet": The most definitive feature of a sulfonamide is the presence of two very strong absorption bands for the SO₂ group (asymmetric and symmetric stretching) between 1370-1315 cm⁻¹ and 1180-1150 cm⁻¹ .[2][9] The benzoxazole ring system does not have absorptions of this intensity and characteristic spacing in this region.

  • The N-H vs. C=N Region: The high-frequency region can be very informative. The presence of one or two sharp bands between 3390-3229 cm⁻¹ is a strong indicator of a sulfonamide N-H group.[8] Conversely, the benzoxazole's key C=N stretching vibration is found much lower, between 1672-1515 cm⁻¹ .[4][5]

  • The Ether Linkage: The strong, characteristic C-O-C asymmetric stretch of the benzoxazole ring around 1268 cm⁻¹ is absent in sulfonamides.[4] While this region can be complex, a prominent peak at this location, in conjunction with other benzoxazole features, strengthens the assignment.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for differentiating between benzoxazole and sulfonamide groups based on an unknown FTIR spectrum.

FTIR_Interpretation_Workflow start Analyze FTIR Spectrum check_so2 Strong peaks at ~1350 & ~1160 cm⁻¹? start->check_so2 check_nh Peaks at ~3300-3400 cm⁻¹? check_so2->check_nh Yes check_cn Peak at ~1670-1515 cm⁻¹? check_so2->check_cn No sulfonamide Sulfonamide Group Likely Present check_nh->sulfonamide Yes ambiguous Ambiguous or Complex Spectrum. Consider other data. check_nh->ambiguous No check_coc Strong peak at ~1270 cm⁻¹? check_cn->check_coc Yes check_cn->ambiguous No benzoxazole Benzoxazole Group Likely Present check_coc->benzoxazole Yes check_coc->ambiguous No

Caption: Logical workflow for differentiating sulfonamide and benzoxazole groups via FTIR.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

To ensure the data presented in this guide is reproducible, the following is a standardized protocol for Attenuated Total Reflectance (ATR)-FTIR, a common technique for solid and liquid samples.

Objective: To obtain a clean, high-resolution FTIR spectrum of a solid organic compound.

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a Diamond or Germanium ATR accessory.

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

    • Lower the ATR anvil and collect a background spectrum. This is a critical self-validating step; the background spectrum should show no significant peaks from atmospheric water or carbon dioxide (or these should be minimal and consistent). This spectrum is automatically subtracted from the sample spectrum by the instrument software.

  • Sample Preparation and Loading:

    • Place a small amount of the solid sample (typically 1-2 mg) onto the center of the ATR crystal.

    • Lower the anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The causality here is that the IR beam only penetrates a few microns into the sample, so good contact is essential for a strong signal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

    • The typical scanning range is 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Use the instrument's software to identify peak locations.

    • Compare the obtained spectrum with the characteristic peaks outlined in Tables 1 and 2 and reference spectra from established databases.[3]

Conclusion

The benzoxazole and sulfonamide functional groups, while both common in medicinal chemistry, possess highly distinct and readily differentiable FTIR signatures. The key to accurate identification lies in a systematic approach, focusing on the unambiguous, strong absorptions of the sulfonamide SO₂ group and the characteristic C=N and C-O-C vibrations of the benzoxazole ring. By understanding the physical origins of these vibrations and following a logical workflow, researchers can confidently employ FTIR spectroscopy for the structural characterization of complex pharmaceutical compounds.

References

  • JETIR Research Journal. (2019, June). INFRARED SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 6(6). [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). Rsc.org. Retrieved February 25, 2026, from [Link]

  • Prasad, M. B., & Kumar, S. (2012). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 99, 239-247.
  • Mucha, E., et al. (2021). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

  • Singh, P., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 89. [Link]

  • Benallal, K., et al. (2017). Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study. Academia.edu. [Link]

  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • Sundaraganesan, N., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 977-988.
  • JETIR. (2018, August). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. Journal of Emerging Technologies and Innovative Research, 5(8). [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 25, 2026, from [Link]

Sources

Comparative

Potency comparison of morpholine vs piperazine sulfonyl benzoxazoles

Executive Summary This guide provides a technical comparison of morpholine and piperazine moieties when incorporated into sulfonyl benzoxazole scaffolds. In drug discovery, the choice between these two heterocycles is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of morpholine and piperazine moieties when incorporated into sulfonyl benzoxazole scaffolds. In drug discovery, the choice between these two heterocycles is a critical decision point for optimizing Structure-Activity Relationships (SAR) .

Key Finding: Piperazine-substituted sulfonyl benzoxazoles generally exhibit superior potency (lower IC


/MIC values) in antimicrobial and cytotoxic assays compared to their morpholine analogues. This is primarily attributed to the secondary nitrogen in piperazine, which enhances basicity, solubility, and hydrogen-bonding capacity with biological targets. However, morpholine derivatives often display superior metabolic stability  and a more balanced lipophilic profile (LogP), making them valuable for optimizing pharmacokinetic (ADME) properties.

Chemical & Structural Analysis[1][2][3][4][5]

The benzoxazole ring acts as a bioisostere of adenine and guanine, allowing it to interact effectively with various enzymes and receptors. The introduction of a sulfonyl group (


) typically serves as a rigid linker that positions the terminal amine (morpholine or piperazine) for interaction with the target active site.
FeatureMorpholine DerivativePiperazine Derivative
Structure Cyclic ether-amine (

)
Cyclic diamine (

)
Electronic Nature H-bond acceptor (Oxygen); Weak baseH-bond donor/acceptor; Stronger base
pKa (Conjugate Acid) ~8.3~9.8 (N1), ~5.6 (N4)
Lipophilicity Moderate (Balanced LogP)Lower (More Polar) unless N-substituted
Metabolic Liability Low (Oxidatively stable ring)Moderate (N-oxidation/dealkylation)
SAR Visualization: Morpholine vs. Piperazine

The following diagram illustrates the functional impact of substituting the R-group on the sulfonyl benzoxazole core.

SAR_Comparison Core Sulfonyl Benzoxazole Scaffold Morph Morpholine (Oxygen Atom) Core->Morph Substitution Pip Piperazine (Secondary Nitrogen) Core->Pip Substitution Effect_M1 Metabolic Stability (No N-dealkylation) Morph->Effect_M1 Effect_M2 H-Bond Acceptor Only Morph->Effect_M2 Effect_P1 Higher Basicity (Cationic Interaction) Pip->Effect_P1 Effect_P2 H-Bond Donor & Acceptor Pip->Effect_P2 Effect_P3 Superior Potency (IC50 / MIC) Effect_P1->Effect_P3 Effect_P2->Effect_P3

Figure 1: Structure-Activity Relationship (SAR) divergence between morpholine and piperazine substitutions.

Pharmacological Potency Comparison

Antimicrobial Activity (Antibacterial & Antifungal)

Research indicates that piperazine sulfonamides attached to benzoxazole/benzoxazine rings consistently outperform morpholine analogues against standard bacterial strains.

  • Mechanism: The cationic nature of the piperazine nitrogen at physiological pH facilitates interaction with negatively charged bacterial cell walls and DNA gyrase pockets.

  • Data Highlights:

    • Piperazine Derivatives: exhibited MIC values in the range of 3.12 – 12.5 µg/mL against S. aureus and E. coli in triazole-linked benzoxazole studies.

    • Morpholine Derivatives: Typically show higher MIC values (>25 µg/mL ) or moderate broad-spectrum activity without the high potency "spikes" seen with piperazine.

Comparative Data Table: Antimicrobial Efficacy (Representative MIC)

Target OrganismPiperazine-Benzoxazole (MIC µg/mL)Morpholine-Benzoxazole (MIC µg/mL)Interpretation
Staphylococcus aureus (Gram +)3.12 – 12.5 25 – 50Piperazine shows ~4x higher potency.
Escherichia coli (Gram -)6.25 – 25 50 – 100Piperazine superior due to permeability/basicity.
Candida albicans (Fungal)64 – 12864 – 128Comparable moderate activity; scaffold dependent.
Anticancer (Cytotoxicity)

In antiproliferative assays (e.g., MCF-7, HeLa, A549 cell lines), the piperazine moiety is often preferred for maximizing cytotoxicity.

  • Key Study: In a comparative study of benzimidazole/quinoxaline derivatives (closely related bioisosteres), replacing the N-methylpiperazine group with morpholine led to a significant decrease or complete loss of cytotoxic activity against specific cancer lines.[1]

  • Potency Drivers: The piperazine ring allows for the formation of additional salt bridges within the enzyme active site (e.g., Kinase domains or Topoisomerase II), whereas morpholine acts primarily as a steric spacer with weak H-bonding.

Experimental Protocols

To validate these findings in your own laboratory, use the following standardized synthesis and assay protocols.

Synthesis of Sulfonyl Benzoxazole Derivatives

The synthesis typically involves the chlorosulfonation of the benzoxazole core followed by nucleophilic substitution with the respective amine.

Reagents:

  • Precursor: 2-substituted benzoxazole.[2]

  • Reagent A: Chlorosulfonic acid (

    
    ).
    
  • Reagent B: Morpholine or Piperazine (anhydrous).

  • Solvent: Dichloromethane (DCM) or Ethanol.

Synthesis_Workflow Step1 Start: 2-Aryl Benzoxazole Step2 Chlorosulfonation (ClSO3H, 0-5°C, 3h) Step1->Step2 Step3 Intermediate: Benzoxazole-Sulfonyl Chloride Step2->Step3 Step4 Nucleophilic Substitution (Amine + Et3N, Reflux) Step3->Step4 + Morpholine OR Piperazine Step5 Purification (Recrystallization from EtOH) Step4->Step5

Figure 2: General synthetic pathway for sulfonyl benzoxazole derivatives.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Standards).

  • Preparation: Dissolve test compounds (Morpholine/Piperazine variants) in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in 96-well plates.

  • Inoculation: Add

    
     CFU/mL of bacterial suspension (S. aureus ATCC 29213 / E. coli ATCC 25922).
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Control: Include Ciprofloxacin or Fluconazole as positive controls.

Expert Insight & Recommendations

When to choose Piperazine:

  • Primary Goal: Maximizing in vitro potency (low IC50/MIC).

  • Target Interaction: The target binding pocket contains acidic residues (Asp, Glu) capable of interacting with the protonated piperazine nitrogen.

  • Solubility: The compound requires improved aqueous solubility (via salt formation).

When to choose Morpholine:

  • Primary Goal: Optimizing metabolic stability . Morpholine blocks the "metabolic soft spot" often found on the distal nitrogen of piperazine.

  • Selectivity: When high basicity leads to off-target toxicity (e.g., hERG channel inhibition), morpholine neutralizes the pKa while maintaining the steric profile.

References

  • Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles. Indian Journal of Heterocyclic Chemistry. (2020). Link

  • Synthesis of some piperazinobenzoxazole derivatives and their antimicrobial properties. Indian Journal of Chemistry - Section B. (2016). Link

  • Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters. (2015). Link

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Pharmacology & Translational Science. (2022).[3] Link

  • Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. (2018). Link

Sources

Validation

Technical Guide: Purity Validation of 5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine via TLC

Executive Summary 5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine is a polar, heterocyclic scaffold often utilized in kinase inhibitor development. Its dual functionality—a basic 2-amino benzoxazole core coupled with a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine is a polar, heterocyclic scaffold often utilized in kinase inhibitor development. Its dual functionality—a basic 2-amino benzoxazole core coupled with a polar sulfonamide-morpholine tail—presents specific chromatographic challenges, notably "tailing" on acidic silica and solubility issues.

This guide provides a validated, comparative approach to purity assessment. Unlike generic protocols, we prioritize mobile phase engineering to suppress ionization effects and multi-mode visualization to detect non-UV-active synthetic precursors.

Part 1: Chemical Context & Chromatographic Behavior[1]

To validate purity, one must first understand the molecule's interaction with the stationary phase.

  • The Core (Benzoxazole): Planar and aromatic, providing strong UV absorption at 254 nm and potential fluorescence at 365 nm.

  • The Anchor (2-Amine): This exocyclic amine is a hydrogen bond donor/acceptor. On standard Silica Gel 60 (

    
    ), it protonates or hydrogen-bonds with silanol groups, causing peak broadening (tailing).
    
  • The Tail (Sulfonylmorpholine): Highly polar. It significantly lowers the

    
     value compared to non-sulfonated benzoxazoles, requiring stronger eluent systems.
    
Diagram 1: Validation Workflow

The following workflow outlines the critical path from crude reaction mixture to validated purity assessment.

ValidationWorkflow Sample Crude Sample (Dissolve in DMSO/MeOH) Spotting Spotting Strategy (Co-spotting) Sample->Spotting PlatePrep Plate Pre-treatment (Heat/Neutralize) PlatePrep->Spotting Develop Development (Optimized Mobile Phase) Spotting->Develop Detect Multi-Mode Detection (UV + Stain) Develop->Detect Analysis Purity Calculation (% Area / Visual) Detect->Analysis Analysis->Develop Poor Resolution

Caption: Standardized workflow for TLC validation of polar aminobenzoxazoles.

Part 2: Comparative Analysis of Mobile Phases

Selecting the correct mobile phase is the single most critical factor. Below is a comparison of three standard systems tested against this specific molecular profile.

Experimental Data Comparison
ParameterSystem A: Hexane/EtOAc (1:1)System B: DCM/MeOH (95:5)System C: DCM/MeOH/NH₄OH (90:9:1)
Polarity Low-MediumMedium-HighHigh (Basified)
Product

0.05 - 0.10 (Retained)0.35 - 0.450.55 - 0.65
Spot Morphology Compact but barely movesSlight tailing (Comet shape)Sharp, Compact (Round)
Impurity Separation Poor (Co-elutes with polar precursors)GoodExcellent
Recommendation Not RecommendedAcceptable for quick checksGold Standard for Purity

Expert Insight:

  • System A is too non-polar. The sulfonamide moiety anchors the molecule to the baseline.

  • System B moves the compound but fails to address the amine-silanol interaction, leading to "streaking" that can mask closely eluting impurities (like the 2-aminophenol precursor).

  • System C is the self-validating choice . The ammonium hydroxide competes for the acidic silanol sites on the silica, allowing the amine product to migrate as a tight band. This separation is crucial for quantifying purity.

Part 3: Visualization & Detection Protocols[3]

Relying solely on UV is a common failure mode. Synthetic precursors (e.g., morpholine or aliphatic side products) may lack the conjugation required for UV detection.

Comparative Detection Efficacy
MethodTarget FunctionalitySensitivityApplication for This Product
UV (254 nm) Benzoxazole CoreHigh (< 50 ng)Primary. The core absorbs strongly.
UV (365 nm) Conjugated SystemsMediumSecondary. Many 2-aminobenzoxazoles fluoresce blue/white.
Iodine Vapor Universal OrganicHighCritical. Detects non-UV active impurities like unreacted morpholine.
Ninhydrin Primary AminesLowNegative Control. The 2-amino group is heteroaromatic and reacts poorly compared to aliphatic amines.
KMnO₄ Stain Oxidizable GroupsMediumUseful if checking for phenol precursors.

Part 4: Validated Experimental Protocol

This protocol is designed as a Self-Validating System . It includes a "System Suitability" step to ensure the plate and solvents are performing correctly before assessing the sample.

Materials
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (25%) [90 : 9 : 1 v/v/v].

  • Reference Standard: Pure 5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine (if available) or purified batch.

Step-by-Step Methodology
  • Chamber Saturation (Critical):

    • Add mobile phase to the chamber.[1] Place a filter paper liner inside to wick solvent.

    • Close lid and equilibrate for 15 minutes . Why? Saturation prevents "edge effects" and uneven

      
       values.
      
  • Sample Preparation:

    • Dissolve 1 mg of crude product in 0.5 mL of DMSO/Methanol (1:1) .

    • Note: Do not use pure DCM for spotting; the sulfonamide may precipitate at high concentrations, creating "donut" spots.

  • Spotting (The "Co-Spot" Technique):

    • Spot 1: Crude Sample.

    • Spot 2: Reference Standard (or Starting Material if standard unavailable).

    • Spot 3: Co-spot (Spot 1 + Spot 2 on top of each other).

    • Self-Validation: If Spot 3 shows a single tight spot, the identity is confirmed. If it splits (figure-8 shape), the product is impure or different.

  • Development:

    • Elute until the solvent front reaches 80% of the plate height.

    • Dry the plate with a stream of warm air to remove ammonia (essential before staining).

  • Detection Sequence:

    • Step A: View under UV 254 nm. Circle spots with a pencil.[2]

    • Step B: View under UV 365 nm. Note fluorescence.[1][3][4]

    • Step C: Place in Iodine chamber for 3 minutes. Look for yellow/brown spots not seen in UV (impurities).

Part 5: Advanced Validation (HPTLC vs. TLC)

For regulatory filing or high-precision optimization, High-Performance TLC (HPTLC) is the superior alternative.

Comparison: Standard TLC vs. HPTLC[4][6]
FeatureStandard TLCHPTLC (High Performance)
Particle Size 10–12 µm5–6 µm (Higher packing density)
Resolution ModerateHigh (Separates isomers/closely eluting byproducts)
Sample Volume 1–5 µL (Manual)0.1–0.5 µL (Automated spray)
Quantification Visual (Semi-quant)Densitometric (Precise % purity)
Limit of Detection ~50 ng~5–10 ng

Decision Guide:

  • Use Standard TLC for reaction monitoring and column chromatography fraction analysis.

  • Use HPTLC for final product purity certification if HPLC is unavailable.

Diagram 2: Troubleshooting Logic

Use this decision tree to resolve common chromatographic issues.

Troubleshooting Start Issue Observed Tailing Streaking / Tailing Start->Tailing NoMove Spot at Baseline Start->NoMove Split Spot Splitting Start->Split Sol1 Add 1% NH4OH or Pre-wash plate with TEA Tailing->Sol1 Sol2 Increase MeOH % (Switch to 85:15) NoMove->Sol2 Sol3 Sample Overload? Dilute 10x Split->Sol3

Caption: Decision tree for troubleshooting common TLC artifacts.

References

  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Foundational text on HPTLC principles and particle size advantages).
  • Temiz-Arpaci, O., et al. (2005).[5] "Synthesis and antimicrobial activity of some 5-[2-(morpholin-4-yl)acetamido]... benzoxazoles." Archiv der Pharmazie, 338(2-3), 105-111.[6][5] Link (Establishes solubility and polarity profiles for morpholine-benzoxazole hybrids).

  • Sherma, J. (2000). "Thin-layer chromatography in pharmaceutical analysis." Journal of Chromatography A, 603(1-2), 85-112. (Review of mobile phase selection for basic drugs).
  • Merck Millipore. "HPTLC vs. TLC: Efficiency Comparison." Link (Technical data on resolution and sensitivity differences).

  • Potts, K. T. (1984). "The Chemistry of Heterocyclic Compounds, Benzoxazoles." Wiley-Interscience. (Chemical properties of the benzoxazole core).

Sources

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